An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(Prop-2-en-1-yloxy)propanoic Acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(Prop-2-en-1-yloxy)propanoic Acid
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(prop-2-en-1-yloxy)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for the predicted spectral data, outlines a detailed experimental protocol for acquiring the spectra, and presents the information in a clear, accessible format.
Introduction: The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom within a molecule. This allows for the unambiguous identification of functional groups and the elucidation of the overall molecular architecture. The chemical shift (δ), reported in parts per million (ppm), is a key parameter in NMR, as it indicates the electronic environment of a nucleus and is highly sensitive to the surrounding molecular structure.[2][3]
This guide focuses on 2-(prop-2-en-1-yloxy)propanoic acid, a molecule incorporating both an allyloxy and a propanoic acid moiety. Understanding its NMR spectrum is crucial for its synthesis, characterization, and potential applications.
Molecular Structure and Predicted NMR Spectra
The structure of 2-(prop-2-en-1-yloxy)propanoic acid is presented below, with each unique proton and carbon atom labeled for clear reference in the subsequent spectral analysis.
Caption: A streamlined workflow for acquiring and processing NMR data.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion. [4]2. Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
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¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
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Spectral Width: Typically 12-16 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans, depending on the sample concentration.
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¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
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Spectral Width: Typically 0-220 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 128-1024 scans or more, as ¹³C has a low natural abundance. [1]
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Data Processing and Analysis
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Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.
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Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode.
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Baseline Correction: Apply a baseline correction to obtain a flat spectral baseline.
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Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
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Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative ratios of the different types of protons.
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Peak Picking (¹³C NMR): Identify the chemical shift of each carbon signal.
Conclusion
This guide provides a robust framework for understanding and obtaining the ¹H and ¹³C NMR spectra of 2-(prop-2-en-1-yloxy)propanoic acid. The predicted chemical shifts, derived from established principles of NMR spectroscopy and data from analogous structures, offer a reliable starting point for spectral assignment. The detailed experimental protocol ensures the acquisition of high-quality, reproducible data, which is fundamental for the accurate structural confirmation and further investigation of this molecule in various scientific and developmental contexts.
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